molecular formula C10H17BF2O2 B14887262 2-((1S,2S)-2-(Difluoromethyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-((1S,2S)-2-(Difluoromethyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14887262
M. Wt: 218.05 g/mol
InChI Key: IKEJXXYGHFBMML-BQBZGAKWSA-N
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Description

2-((1S,2S)-2-(Difluoromethyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that features a cyclopropyl group substituted with difluoromethyl and a dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1S,2S)-2-(Difluoromethyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

    Cyclopropyl Formation: The cyclopropyl group can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.

    Dioxaborolane Formation: The dioxaborolane ring can be formed by reacting a suitable boronic acid or ester with a diol under dehydrating conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-((1S,2S)-2-(Difluoromethyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or other oxidized boron species.

    Reduction: Reduction reactions can convert the boron-containing group to a borohydride or other reduced forms.

    Substitution: The compound can participate in substitution reactions where the boron group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve nucleophiles like amines, alcohols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction could produce borohydrides.

Scientific Research Applications

Chemistry

In chemistry, 2-((1S,2S)-2-(Difluoromethyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used as a building block for synthesizing more complex molecules

Biology and Medicine

In biology and medicine, boron-containing compounds are explored for their potential therapeutic applications. This compound could be investigated for its ability to interact with biological molecules, potentially leading to new drug candidates.

Industry

In industry, this compound may be used in the development of new materials with unique properties, such as boron-containing polymers or advanced ceramics.

Mechanism of Action

The mechanism by which 2-((1S,2S)-2-(Difluoromethyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects depends on its specific application. In chemical reactions, the boron atom can act as a Lewis acid, facilitating various transformations. In biological systems, the compound may interact with enzymes or receptors, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1S,2S)-2-(Fluoromethyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 2-((1S,2S)-2-(Methyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 2-((1S,2S)-2-(Chloromethyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

The presence of the difluoromethyl group in 2-((1S,2S)-2-(Difluoromethyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane makes it unique compared to similar compounds. The difluoromethyl group can impart different electronic properties and reactivity, making this compound particularly interesting for specific applications in synthesis and materials science.

Properties

Molecular Formula

C10H17BF2O2

Molecular Weight

218.05 g/mol

IUPAC Name

2-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C10H17BF2O2/c1-9(2)10(3,4)15-11(14-9)7-5-6(7)8(12)13/h6-8H,5H2,1-4H3/t6-,7-/m0/s1

InChI Key

IKEJXXYGHFBMML-BQBZGAKWSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)[C@H]2C[C@@H]2C(F)F

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC2C(F)F

Origin of Product

United States

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